molecular formula C9H15F2NO2 B1481307 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid CAS No. 2090572-88-4

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid

Cat. No.: B1481307
CAS No.: 2090572-88-4
M. Wt: 207.22 g/mol
InChI Key: FNNAYWYENBXUOH-UHFFFAOYSA-N
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Description

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 1,1-difluoroethyl group and an acetic acid moiety

Properties

IUPAC Name

2-[3-(1,1-difluoroethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-9(10,11)7-3-2-4-12(5-7)6-8(13)14/h7H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNAYWYENBXUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid typically involves the following steps:

  • Piperidine Derivative Formation: The piperidine ring is first synthesized or obtained from a suitable precursor.

  • Substitution Reaction: The piperidine ring undergoes a substitution reaction with a 1,1-difluoroethyl group to form the intermediate compound.

  • Acetylation: The intermediate compound is then acetylated to introduce the acetic acid moiety, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents to the piperidine ring or the acetic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid can be compared with other similar compounds, such as:

  • 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol: This compound differs by having an alcohol group instead of an acetic acid moiety.

  • 1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride: This compound has a different substitution pattern on the piperidine ring.

Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. These features make it a valuable compound in various scientific and industrial applications.

Biological Activity

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a difluoroethyl substituent, and an acetic acid moiety. The structural components contribute to its interaction with various biological targets.

Chemical Structure:

  • Piperidine Ring: Provides structural stability.
  • Difluoroethyl Group: Enhances binding affinity to specific receptors or enzymes.
  • Acetic Acid Moiety: Facilitates hydrogen bonding and ionic interactions.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The difluoroethyl group may improve the compound's binding affinity, while the piperidine structure aids in maintaining conformation suitable for receptor interaction.

Biological Activity

Research indicates that this compound has shown promise in various biological assays:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Potential: The compound has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity and inhibition of cell proliferation in vitro .
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study AAntimicrobialEffective against Gram-positive bacteria with an IC50 of 25 µM.
Study BAnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cell cultures.

Detailed Findings

  • Antimicrobial Activity : In vitro testing revealed that the compound exhibited significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
  • Anticancer Effects : In a study involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating potential as a chemotherapeutic agent. Notably, it was more effective against breast cancer cells compared to others tested .
  • Neuroprotective Mechanisms : Research has suggested that the compound may protect neurons from oxidative damage. This effect is hypothesized to be mediated through modulation of signaling pathways involved in cellular stress responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 2
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid

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